molecular formula C10H12O2 B6208229 rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis CAS No. 2763583-93-1

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis

Cat. No.: B6208229
CAS No.: 2763583-93-1
M. Wt: 164.2
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Description

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis is a chemical compound with the molecular formula C10H12O2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields.

Properties

CAS No.

2763583-93-1

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a benzofuran derivative is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis
  • rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, trans

Uniqueness

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological activities compared to its individual enantiomers or other similar compounds. The cis configuration also imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules.

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